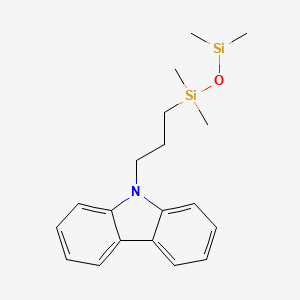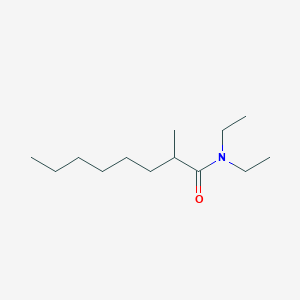
N,N-Diethyl-2-methyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-methyloctanamide: is an organic compound with the molecular formula C12H25NO. It is a derivative of octanamide, where the nitrogen atom is substituted with two ethyl groups and a methyl group on the second carbon of the octane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-methyloctanamide typically involves the reaction of 2-methyloctanoyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-methyloctanoyl chloride+diethylamine→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-methyloctanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethyl groups on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted amides.
Scientific Research Applications
Chemistry: N,N-Diethyl-2-methyloctanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of amides on biological systems. It may also serve as a model compound for understanding the behavior of similar amides in biological environments.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features can be exploited to develop new drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-methyloctanamide involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent.
N,N-Dimethylacetamide (DMAc): A solvent used in organic synthesis.
N,N-Dimethylformamide (DMF): Another solvent with applications in organic synthesis.
Uniqueness: N,N-Diethyl-2-methyloctanamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its longer alkyl chain and specific substitution pattern differentiate it from other similar amides, making it suitable for specialized applications in various fields.
Properties
CAS No. |
215394-00-6 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N,N-diethyl-2-methyloctanamide |
InChI |
InChI=1S/C13H27NO/c1-5-8-9-10-11-12(4)13(15)14(6-2)7-3/h12H,5-11H2,1-4H3 |
InChI Key |
GGJUWXQBIPMGHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)
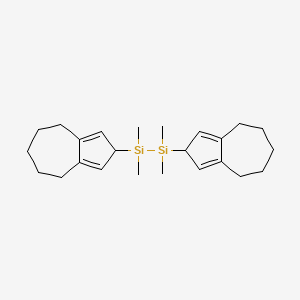

![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
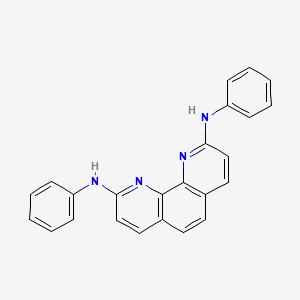

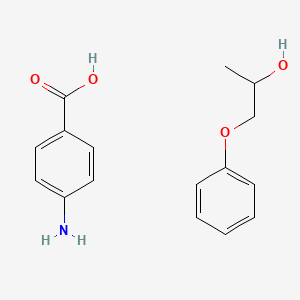
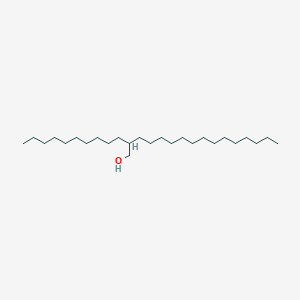
![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)
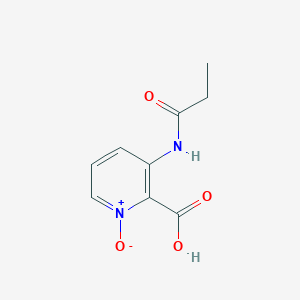
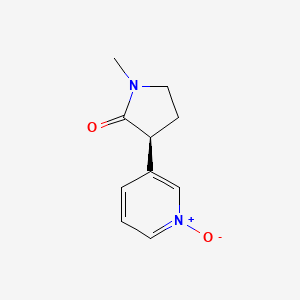
![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)
